3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
3-(chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O/c12-5-8-10(15-4-3-14-8)11(18)17-9-2-1-7(13)6-16-9/h1-4,6H,5H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKILMQTMQTBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747332 | |
| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122549-47-6 | |
| Record name | 3-(Chloromethyl)-N-(5-chloro-2-pyridinyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122549-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 201.62 g/mol
- CAS Number : 1122549-47-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes involved in viral replication and bacterial growth.
Inhibition of Viral Proteases
A study highlighted that compounds similar to this compound exhibit significant inhibitory effects on the SARS-CoV-2 3CL protease, an enzyme critical for viral replication. The compound demonstrated an IC50 value of 250 nM, indicating potent enzyme inhibition and potential antiviral properties .
Antimicrobial Activity
In addition to its antiviral properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on its efficacy against individual pathogens is still under investigation.
Research Findings
Case Studies
-
Antiviral Efficacy :
A study conducted on a series of chloropyridinyl esters revealed that certain derivatives exhibited low nanomolar inhibitory activity against the SARS-CoV-2 3CL protease, with some compounds showing comparable antiviral effects to established treatments like remdesivir . -
Antimicrobial Testing :
In vitro assays have been performed to evaluate the antimicrobial activity of related compounds. While specific data on this compound is limited, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several pyrazine-carboxamide derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazine-Carboxamide Derivatives
Key Observations:
Antimycobacterial Activity: Derivatives like 5-alkylamino-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) .
MAO-B Inhibition : Halogenation (e.g., Cl, F) at the benzyloxy group enhances potency, as seen in compound 37 (IC₅₀ = 3.9 nM) .
Fungicidal Activity : Pyraziflumid’s trifluoromethyl group contributes to its efficacy as a succinate dehydrogenase inhibitor (SDHI) fungicide .
Structure-Activity Relationships (SAR)
The biological activity of pyrazine-carboxamides is highly dependent on substituent effects:
highlights lipophilicity as a critical parameter for antimycobacterial activity .
Halogenation: Chlorine at the pyridinyl or benzyloxy positions enhances target binding. For example, compound 37 (3-chloro, 4-trifluoromethylbenzyloxy) shows nanomolar MAO-B inhibition .
Trifluoromethyl Groups : Improve metabolic stability and enzyme affinity, as demonstrated in Pyraziflumid’s fungicidal activity .
Alkylamino Chains: Longer chains (e.g., hexylamino) in 1d () correlate with lower melting points and altered solubility, affecting bioavailability .
Preparation Methods
Chlorination of N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
The most direct route involves converting the hydroxymethyl group (-CH2OH) in N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide (CAS 1122549-43-2) to a chloromethyl (-CH2Cl) moiety. This method leverages established chlorination protocols:
Reaction Conditions
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Chlorinating Agent : Methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl2)
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Base : Triethylamine (Et3N) or pyridine
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature (20–25°C)
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Time : 12–18 hours
A representative procedure from analogous systems (e.g., 3-chloro-5-(chloromethyl)pyridine synthesis) involves:
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Dissolving the hydroxymethyl precursor (3.6 mmol) in DCM (3.5 mL) under nitrogen.
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Adding Et3N (1.75 mL, 12.6 mmol) and MsCl (0.69 mL, 8.9 mmol) dropwise at 0°C.
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Stirring the mixture at room temperature for 18 hours.
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Quenching with water, extracting with DCM, drying (MgSO4), and concentrating.
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Purifying the residue via silica gel chromatography (hexanes/EtOAc gradient).
This method yields 52% of the chlorinated product, with the chloromethyl group confirmed by -NMR (δ 4.8 ppm, singlet, 2H) and LC-MS.
Coupling of 3-(Chloromethyl)pyrazine-2-carbonyl Chloride with 5-Chloropyridin-2-amine
An alternative route constructs the carboxamide bond between pre-chlorinated pyrazine and pyridine subunits:
Step 1: Synthesis of 3-(Chloromethyl)pyrazine-2-carbonyl Chloride
Step 2: Amide Bond Formation
-
Conditions :
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Dissolve 5-chloropyridin-2-amine (1.1 eq) in THF.
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Add the acyl chloride (1 eq) dropwise at 0°C.
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Stir at room temperature for 6 hours.
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Quench with saturated NaHCO3, extract with EtOAc, dry (Na2SO4), and concentrate.
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This method avoids handling moisture-sensitive intermediates but requires stringent temperature control to prevent decomposition of the acyl chloride.
Comparative Analysis of Synthetic Methods
The chlorination route is preferred for small-scale synthesis due to fewer steps, while the coupling method offers higher yields for industrial applications.
Optimization Strategies and Mechanistic Insights
Enhancing Chlorination Efficiency
Minimizing Byproducts
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Temperature Control : Maintaining the reaction below 25°C prevents over-chlorination of the pyridine ring.
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Stoichiometry : Using 1.2 eq of MsCl minimizes dimerization side products.
Analytical Characterization
Critical spectroscopic data for this compound:
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-NMR (400 MHz, DMSO-d6) : δ 9.12 (s, 1H, NH), 8.75 (d, J=2.8 Hz, 1H, pyrazine-H), 8.62 (d, J=2.8 Hz, 1H, pyrazine-H), 8.35 (d, J=8.8 Hz, 1H, pyridine-H), 7.95 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H), 7.52 (d, J=2.4 Hz, 1H, pyridine-H), 4.85 (s, 2H, CH2Cl).
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HRMS (ESI+) : m/z calcd for C11H8Cl2N4O [M+H]+: 283.0084; found: 283.0081 .
Q & A
Q. What are the recommended synthetic routes for 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves condensation of pyrazine-2-carboxylic acid derivatives with 5-chloropyridin-2-amine. A common method uses coupling agents like triphenylphosphite or isobutyl chloroformate to activate the carboxylic acid for amide bond formation . Key steps include:
- Step 1 : Activation of pyrazine-2-carboxylic acid with a coupling agent (e.g., isobutyl chloroformate) in dichloromethane at −15°C for 2 hours.
- Step 2 : Reaction with 5-chloropyridin-2-amine in the presence of a base (e.g., di-isopropylethylamine) at room temperature for 15–24 hours.
- Step 3 : Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH).
Optimization Tips : - Control temperature to minimize side reactions (e.g., hydrolysis).
- Use anhydrous solvents to improve coupling efficiency.
- Monitor reaction progress with TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?
Essential Techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., chloromethyl group at δ ~4.5 ppm, pyridinyl protons at δ ~7.5–8.5 ppm). Rotameric forms (e.g., due to restricted amide bond rotation) may split signals, requiring analysis at variable temperatures .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+ expected at m/z 313.0). Discrepancies in isotopic patterns (e.g., Cl isotopes) should align with theoretical calculations .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
Resolving Contradictions : - Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Cross-validate using alternative techniques (e.g., X-ray crystallography if crystals are obtainable) .
Q. How do functional groups in this compound influence its reactivity in downstream modifications?
- Chloromethyl Group (-CH₂Cl) : Susceptible to nucleophilic substitution (e.g., with amines or thiols) for derivatization. Reactivity is pH-dependent; use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) .
- Pyrazine-Pyridinyl Amide : Participates in hydrogen bonding and π-π stacking, affecting solubility and biological interactions. Steric hindrance from the chloropyridinyl group may slow hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?
Methodological Framework :
- Step 1 : Synthesize analogs with modifications to the chloromethyl group (e.g., replace with -CH₂OH or -CH₂NH₂) and pyridinyl ring (e.g., substituent position variations).
- Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Prioritize targets based on docking scores from molecular dynamics simulations .
- Step 3 : Correlate activity data with electronic (Hammett σ) and steric (Taft Es) parameters. For example, electron-withdrawing groups on pyridinyl may enhance binding to hydrophobic enzyme pockets .
Q. What computational strategies predict binding modes and pharmacokinetic properties of this compound?
- Molecular Docking : Use AutoDock Vina with crystal structures of putative targets (e.g., PARP-1 or EGFR). Key interactions include amide H-bonds with Asp/Lys residues and Cl-π contacts .
- ADMET Prediction : Employ tools like SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 inhibition. The chloromethyl group may increase metabolic liability (e.g., glutathione conjugation) .
Q. How can contradictory biological assay data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Hypothesis Testing :
- Variability Source 1 : Impurity interference. Re-test compound batches with HPLC-purity >99% .
- Variability Source 2 : Assay conditions. Compare results under standardized protocols (e.g., ATP concentration in kinase assays) .
- Statistical Analysis : Apply ANOVA to identify significant differences between replicates. Use cheminformatic tools (e.g., PCA) to cluster outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
